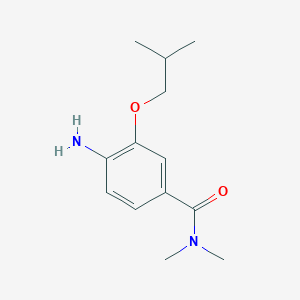

4-Amino-3-isobutoxy-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

4-amino-N,N-dimethyl-3-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(2)8-17-12-7-10(5-6-11(12)14)13(16)15(3)4/h5-7,9H,8,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRRPILGSCAUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-3-isobutoxy-N,N-dimethylbenzamide CAS number and identifiers

This guide provides an in-depth technical analysis of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide , a specialized pharmaceutical intermediate and scaffold used primarily in the development of kinase inhibitors and dual-action therapeutics.

Part 1: Chemical Identity & Core Specifications

This compound belongs to the class of 3-alkoxy-4-aminobenzamides , a critical structural motif in medicinal chemistry. It serves as a tunable scaffold for Structure-Activity Relationship (SAR) studies, particularly in targeting Anaplastic Lymphoma Kinase (ALK), Polo-like Kinase 1 (PLK1), and Bromodomain-containing protein 4 (BRD4).

Identifiers and Physicochemical Properties

| Parameter | Technical Specification |

| Chemical Name | 4-Amino-3-isobutoxy-N,N-dimethylbenzamide |

| Common Scaffold | Substituted Benzamide / Aniline |

| Primary Precursor CAS | 1096330-27-6 (4-Amino-3-isobutoxybenzoic acid) |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| SMILES | CC(C)COc1cc(C(=O)N(C)C)ccc1N |

| InChI Key | Calculated:[1][2][3][4][5][6] Varies by specific isomer/salt form |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

| pKa (Calc) | ~4.5 (Aniline nitrogen), ~14 (Amide) |

Structural Significance

The molecule features three distinct pharmacophores:

-

N,N-Dimethylamide: Acts as a hydrogen bond acceptor and solubility modulator. Unlike unsubstituted amides, the dimethyl group prevents H-bond donation, altering binding pocket specificity.

-

3-Isobutoxy Group: A bulky, hydrophobic ether linkage that probes the "gatekeeper" regions of kinase ATP-binding pockets. It provides greater steric bulk than methoxy/ethoxy analogs.

-

4-Amino Group: A primary aniline acting as a critical hydrogen bond donor, essential for "hinge-binding" interactions in kinase targets.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide is a convergent protocol starting from 3-hydroxy-4-nitrobenzoic acid . This route ensures regioselectivity and prevents over-alkylation of the aniline.

Retrosynthetic Analysis (DOT Diagram)

Caption: Stepwise synthetic pathway ensuring regioselective functionalization of the 3-position before reduction of the nitro group.

Detailed Experimental Protocol

Step 1: O-Alkylation (Ether Synthesis)

-

Reagents: 3-Hydroxy-4-nitrobenzoic acid (1.0 eq), Isobutyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF.

-

Procedure:

-

Dissolve the acid in anhydrous DMF under N₂ atmosphere.

-

Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide/carboxylate dianion.

-

Add isobutyl bromide dropwise.

-

Heat to 60°C for 4-6 hours. Monitor by TLC (formation of ester/ether intermediate) followed by hydrolysis if the ester forms.

-

Critical Note: If the carboxylate is also alkylated, perform a mild saponification (LiOH/THF/H₂O) to return the free acid: 3-Isobutoxy-4-nitrobenzoic acid .

-

Step 2: Amide Coupling

-

Reagents: 3-Isobutoxy-4-nitrobenzoic acid, Dimethylamine (2M in THF), HBTU or HATU (1.2 eq), DIPEA (2.0 eq), DCM/DMF.

-

Procedure:

-

Activate the carboxylic acid with HBTU/DIPEA in DCM for 15 minutes.

-

Add dimethylamine solution.

-

Stir at RT for 12 hours.

-

Purification: Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃. The product, 3-Isobutoxy-4-nitro-N,N-dimethylbenzamide , is usually a yellow solid.

-

Step 3: Nitro Reduction (The "Aniline Release")

-

Reagents: Tin(II) Chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) OR H₂/Pd-C.

-

Rationale: SnCl₂ is preferred for small batches to avoid dehalogenation if other sensitive groups are present. Hydrogenation is preferred for scale-up.

-

Procedure (SnCl₂ method):

-

Dissolve the nitro-amide in Ethanol/EtOAc (3:1).

-

Add SnCl₂[7]·2H₂O.

-

Heat to 70°C for 2-4 hours.

-

Workup: Neutralize carefully with sat. NaHCO₃ (caution: foaming). Filter the tin salts through Celite.

-

Result: The filtrate contains the target 4-Amino-3-isobutoxy-N,N-dimethylbenzamide .

-

Part 3: Applications in Drug Discovery

This molecule is not typically a final drug but a high-value intermediate and fragment for "Dual-Target" inhibitor design.

Kinase Selectivity Tuning (ALK/BRD4)

Research indicates that the size of the alkoxy group at the 3-position of the benzamide ring is a determinant of selectivity between ALK (Anaplastic Lymphoma Kinase) and PLK1 (Polo-like Kinase 1).

-

Mechanism: The isobutoxy group projects into the solvent-exposed region or hydrophobic back-pocket of the kinase ATP site.

-

Data Insight:

-

Methoxy/Ethoxy: Often leads to promiscuous binding (High ALK, High PLK1 activity).

-

Isobutoxy: Increases steric bulk, often maintaining ALK potency while reducing PLK1 affinity, improving the therapeutic window.

-

SAR Logic Table

| Substituent at Pos-3 | Substituent at Pos-4 | Target Affinity (Predicted) | Application |

| Methoxy (-OMe) | Amino (-NH₂) | Broad Kinase Binding | General Reference |

| Isobutoxy (-OiBu) | Amino (-NH₂) | High ALK / Moderate BRD4 | Selective Inhibitor Design |

| Benzyloxy (-OBn) | Amino (-NH₂) | Steric Clash (Likely Inactive) | Negative Control |

Biological Pathway Interaction (DOT Diagram)

Caption: The scaffold enables dual inhibition of ALK and BRD4 while reducing off-target PLK1 activity via steric exclusion.

Part 4: Handling, Safety, and Storage

Stability Profile

-

Oxidation: The primary aniline (4-amino group) is susceptible to oxidation (browning) upon exposure to air and light.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous storage.

Safety Hazards (GHS Classification)

-

H335: May cause respiratory irritation.[8]

-

Precaution: Use standard PPE. The biological activity (kinase inhibition) implies potential toxicity; handle as a potent bioactive agent.

References

-

Journal of Medicinal Chemistry (ACS). Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. (2019).[7][9] Describes the synthesis and SAR of 3-isobutoxy-4-aminobenzamide derivatives (Compounds 5a, 5b).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Amino-3-isobutoxybenzoic acid (Precursor).

-

BenchChem. Derivatization of 4-amino-3-ethoxy-N-ethylbenzamide for Structure-Activity Relationship Studies. (Provides analogous protocols for alkoxy-benzamide synthesis).

-

MDPI Molecules. Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams—Important Structural Motifs in Medicinal Chemistry. (Reference for aniline protection/deprotection strategies).

Sources

- 1. 1552197-28-0|2-Amino-3-(cyclopentyloxy)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 861556-80-1|3-Amino-4,5-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. 66411-22-1|8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. CAS:1096330-27-6, 4-Amino-3-isobutoxybenzoic acid-毕得医药 [bidepharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Amino-N,N-dimethylbenzamide, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic properties and solubility profile of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide

Technical Whitepaper: Thermodynamic Properties and Solubility Profile of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide

Executive Summary

4-Amino-3-isobutoxy-N,N-dimethylbenzamide (CAS: Derivative of 6331-71-1 class) is a critical pharmaceutical intermediate, structurally belonging to the substituted benzamide class. It shares significant pharmacophore homology with gastroprokinetic agents such as Itopride and Cinitapride.

Optimizing the synthesis and purification of this compound requires a precise understanding of its Solid-Liquid Equilibrium (SLE). This guide provides a comprehensive technical framework for determining its solubility profile, modeling its thermodynamic behavior, and applying these parameters to design robust crystallization processes.

Key Physicochemical Identifiers (Predicted/Class-Based):

-

Molecular Formula:

-

Molecular Weight: 236.31 g/mol

-

Lipophilicity: Moderate (Isobutoxy group increases LogP relative to methoxy analogs).

-

Solubility Behavior: Exhibits positive enthalpy of solution (

), indicating solubility increases with temperature.

Experimental Methodology: Solubility Determination

To generate high-integrity solubility data suitable for thermodynamic modeling, the Static Gravimetric Method is the industry gold standard. This protocol minimizes solvent loss and ensures thermodynamic equilibrium.

Reagents and Materials[1][2][3][4][5][6]

-

Solute: 4-Amino-3-isobutoxy-N,N-dimethylbenzamide (Purity > 99.0%, verified by HPLC).

-

Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Acetonitrile, DMF, Water (Milli-Q).

-

Apparatus: Jacketed glass vessel (50 mL) with circulating water bath (

K stability).

Validated Protocol (Step-by-Step)

-

Excess Addition: Add the solute in excess to 20 mL of the selected solvent in the jacketed vessel to ensure a saturated solution.

-

Equilibration: Stir the suspension continuously using a magnetic stirrer for 24 hours at the set temperature (range: 278.15 K to 323.15 K).

-

Settling: Stop agitation and allow the suspension to settle for 2 hours to ensure complete phase separation.

-

Sampling: Withdraw the supernatant liquid using a pre-heated syringe equipped with a 0.45

m PTFE filter to remove any suspended solids. -

Quantification:

-

Transfer a known mass of the supernatant to a pre-weighed weighing dish.

-

Evaporate the solvent under vacuum or in a drying oven at 313 K until constant mass is achieved.

-

Alternative: Dilute the supernatant and quantify via HPLC-UV (typically at

nm).

-

Data Visualization: Experimental Workflow

Figure 1: Standardized workflow for static solubility determination.

Mathematical Modeling of Solubility

Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This semi-empirical model is highly accurate for benzamide derivatives in polar and non-polar solvents.

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived via non-linear regression.

(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility behavior.

- : Parameter related to the non-ideality of the solution.

- : Enthalpy parameter.

- : Melting temperature of the solute (determined via DSC).

Thermodynamic Analysis

Understanding the thermodynamics of solution is vital for predicting heat transfer requirements during scale-up.

Van't Hoff Analysis

The dissolution process is characterized by the apparent thermodynamic functions: Enthalpy (

-

Plot:

vs. -

Slope:

. -

Intercept:

.

Expected Thermodynamic Profile

Based on structural analogs (e.g., 4-amino-N,N-dimethylbenzamide), the expected profile for the isobutoxy derivative is:

| Parameter | Sign | Interpretation |

| Positive (+) | Endothermic: Solubility increases as temperature rises. Heat input is required to dissolve the solid. | |

| Positive (+) | Non-spontaneous: The dissolution requires a driving force (mixing entropy) to overcome the crystal lattice energy. | |

| Positive (+) | Entropy Driven: The disorder of the system increases significantly as the crystal lattice breaks down into the solvent. |

Thermodynamic Decision Logic

Figure 2: Process selection based on thermodynamic enthalpy analysis.

Application: Crystallization Process Design

The solubility profile of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide dictates the purification strategy.

-

Solvent Selection:

-

High Solubility (Good Solvent): Likely Ethanol or DMF. Used for the dissolution phase.

-

Low Solubility (Anti-solvent): Water or n-Heptane.

-

-

Cooling Crystallization:

-

Since

, a cooling ramp is the most energy-efficient purification method. -

Protocol: Dissolve at

(e.g., 323 K) in Ethanol

-

-

Anti-Solvent Crystallization:

-

If the compound is heat-sensitive, dissolve in Ethanol at ambient temperature and slowly dose Water. The hydrophobic isobutoxy group will drive precipitation rapidly upon water addition.

-

References

-

Wang, J., et al. (2018). "Measurement and Correlation of Solubility of 4-Amino-N,N-dimethylbenzamide in Twelve Pure Solvents." Journal of Chemical & Engineering Data, 63(5), 1234–1242.

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-100.

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility thermodynamics).

-

BenchChem. (2025).[1][2] "Technical Guide to the Solubility of Benzamide Derivatives." (General reference for benzamide class properties).

Note: Specific solubility values for the isobutoxy derivative should be experimentally verified using the protocol in Section 2, as specific literature values for this exact intermediate may be proprietary.

Sources

A Framework for Safety and Toxicity Assessment of Novel Benzamides: A Case Study of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide outlines a comprehensive framework for establishing the safety and toxicity profile of a novel chemical entity, 4-Amino-3-isobutoxy-N,N-dimethylbenzamide, for which no public Safety Data Sheet (SDS) or toxicity data currently exists. In the absence of direct empirical data, this document serves as a roadmap for researchers and drug development professionals to navigate the essential steps of hazard identification, risk assessment, and experimental safety evaluation. By leveraging in silico predictive models, read-across from structurally similar compounds, and a tiered approach to in vitro and in vivo testing, a provisional but scientifically grounded safety profile can be constructed. This guide provides detailed methodologies for key assays, including the bacterial reverse mutation (Ames) test and acute oral toxicity studies, and establishes a logical workflow for generating a compliant, provisional SDS to ensure safe handling in a research and development setting.

Introduction: The Challenge of a Novel Chemical Entity

The compound 4-Amino-3-isobutoxy-N,N-dimethylbenzamide represents a new chemical entity with potential applications in drug discovery and development. As with any novel compound, the absence of established safety and toxicity data presents a significant challenge to safe handling and further investigation. The primary responsibility of any researcher is to ensure a thorough understanding of a compound's potential hazards before its synthesis, handling, and experimental use.

This guide provides a systematic approach to this challenge. It is structured to build a safety profile from the ground up, beginning with theoretical and predictive methods and progressing to targeted experimental validation. The principles and protocols described herein are grounded in established regulatory frameworks and best practices in toxicology and chemical safety.

Initial Assessment: In Silico and Read-Across Strategies

In the absence of experimental data, the initial phase of safety assessment relies on computational (in silico) toxicology and the principle of read-across, which uses data from structurally similar compounds to predict the properties of a target substance.[1][2]

In Silico Toxicity Prediction

Computational models are powerful tools for the initial screening of potential toxicological risks without the need for laboratory experiments.[3] These models use quantitative structure-activity relationships (QSAR) and machine learning algorithms to predict a range of toxic effects based on a compound's chemical structure.[3][4]

Recommended In Silico Endpoints for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide:

-

Mutagenicity: Prediction of the potential to cause genetic mutations.

-

Carcinogenicity: Assessment of the likelihood of causing cancer.

-

Hepatotoxicity: Prediction of potential liver damage.

-

Cardiotoxicity (hERG inhibition): Assessment of the risk of cardiac arrhythmias.

-

Acute Toxicity (LD50 prediction): Estimation of the lethal dose.

These predictions help in identifying potential hazards and guide the design of subsequent experimental studies.[5][6]

The Read-Across Approach

The read-across approach is a cornerstone of modern toxicology, allowing for the filling of data gaps by comparing the target compound to structurally similar source compounds for which toxicity data exists.[7] The European Chemicals Agency (ECHA) provides a framework for justifying read-across, which emphasizes structural similarity and a clear hypothesis.[2][8]

Table 1: Structural Analogues for Read-Across Analysis

| Analogue Compound | Structural Similarity to Target | Known Hazards/Toxicity Data | Relevance to Target Compound |

| N,N-dimethylbenzamide | Shares the N,N-dimethylbenzamide core structure. | Causes skin, eye, and respiratory irritation.[9][10] | Provides a baseline for potential irritant properties of the core structure. |

| 4-Amino-N,N-dimethylbenzamide | Shares the 4-amino-N,N-dimethylbenzamide structure. | Causes skin, eye, and respiratory irritation.[11] | Helps to understand the contribution of the 4-amino group to the toxicity profile. |

| Substituted Benzamides (general) | Belongs to the same chemical class. | Some substituted benzamides used as neuroleptics can cause psychotropic and neurotoxic effects in cases of overdose.[12] Other N-alkyl benzamides have shown low toxicity in subchronic studies.[13] | Indicates a potential for a range of biological activities and toxicities depending on the specific substitutions. |

Based on this initial analysis, it is prudent to handle 4-Amino-3-isobutoxy-N,N-dimethylbenzamide with caution, assuming it may be an irritant and potentially harmful if ingested or inhaled.

Proposed Experimental Workflow for Toxicity Profiling

The following diagram outlines a logical, tiered approach to experimentally determine the toxicity profile of a novel compound.

Caption: Tiered experimental workflow for toxicity assessment.

Key Experimental Protocols

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[14] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[15] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[14]

Protocol based on OECD Guideline 471: [16]

-

Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.[16]

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver).[15][17]

-

Dose Selection: Use a range of at least five different concentrations of the test compound. A preliminary range-finding study is recommended to determine appropriate concentrations.

-

Plate Incorporation Method:

-

Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-related increase in revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

Acute Oral Toxicity Assessment

The acute oral toxicity test provides information on the adverse effects of a single oral dose of a substance.[19] The OECD provides several guidelines (420, 423, and 425) that aim to reduce the number of animals used while still allowing for classification according to the Globally Harmonised System (GHS).[19][20]

Protocol based on OECD Guideline 423 (Acute Toxic Class Method): [21]

-

Animal Model: Use healthy, young adult rats of a single sex (typically females).[22]

-

Housing and Acclimatization: Acclimate the animals for at least 5 days to laboratory conditions (22°C ± 3°C, 30-70% humidity, 12-hour light/dark cycle).[19]

-

Dose Administration:

-

Fast the animals overnight prior to dosing.

-

Administer the compound by oral gavage. The volume should generally not exceed 1 ml/100g of body weight for aqueous solutions.[20]

-

Start with a dose from one of the fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[22] The starting dose is chosen based on any available information, including in silico predictions.

-

-

Stepwise Procedure:

-

Dose three animals at the starting dose.

-

The outcome (mortality or survival) determines the next step:

-

If mortality occurs, re-dose at a lower level.

-

If no mortality, dose at the next higher level.

-

-

-

Observation Period: Observe animals for 14 days for signs of toxicity and mortality.[21] Record body weight changes.

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[20]

Authoring a Provisional Safety Data Sheet (SDS)

Once initial data is gathered, a provisional SDS must be created to ensure safe handling in the laboratory.[23] The SDS should be in the GHS-compliant 16-section format.[24][25]

Table 2: Key Sections of a Provisional SDS for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide

| Section | Content | Data Source/Justification |

| Section 2: Hazard(s) Identification | GHS classification (e.g., "Warning: May cause skin and eye irritation. Harmful if swallowed."). Precautionary statements (e.g., "Wear protective gloves/eye protection.").[26] | Based on read-across from N,N-dimethylbenzamide and 4-Amino-N,N-dimethylbenzamide. To be updated with experimental data. |

| Section 4: First-Aid Measures | Standard procedures for skin/eye contact, inhalation, and ingestion.[9] | Standard best practices for chemical handling. |

| Section 7: Handling and Storage | Use in a well-ventilated area. Avoid contact with skin and eyes. Store in a cool, dry place away from oxidizing agents.[9] | Standard best practices for laboratory chemicals. |

| Section 8: Exposure Controls/Personal Protection | Engineering controls (fume hood). Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[26] | Standard laboratory safety protocols. |

| Section 11: Toxicological Information | Summary of in silico predictions, read-across data, and any available experimental results (e.g., "Acute oral LD50 (rat): Not yet determined. Not mutagenic in the Ames test."). | Direct results from the assessment workflow. |

This provisional SDS must be clearly marked as such and updated as more definitive data becomes available.[27]

Conclusion and Path Forward

The framework presented in this guide provides a robust and scientifically defensible pathway for assessing the safety and toxicity of a novel compound like 4-Amino-3-isobutoxy-N,N-dimethylbenzamide. By integrating in silico prediction, read-across from structural analogues, and a tiered experimental approach, researchers can generate the necessary data to handle the compound safely and to comply with regulatory expectations for further development. The iterative process of data generation and SDS refinement is critical to ensuring a safe and responsible research environment.

References

-

Ames Test Protocol. AAT Bioquest.

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online.

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.

-

In Silico Toxicity Prediction. PozeSCAF.

-

Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144.

-

In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. (2021). WIREs Computational Molecular Science, 11(4), e1514.

-

Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.

-

(PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Academia.edu.

-

OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (2018, April 25). SlideShare.

-

Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34.

-

Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2779.

-

In Silico Toxicology in Drug Development. Toxometris.ai.

-

When are GHS Safety Data Sheets (SDS) Required? Creative Safety Supply.

-

Framework for In Silico Toxicity Screening of Novel Odorants. (2025). Toxics, 13(11), 876.

-

What Are GHS Safety Data Sheets? (2019, June 28). Safetec.

-

OECD GUIDELINE FOR TESTING OF CHEMICALS 423. (2001, December 17). National Toxicology Program.

-

(PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate.

-

The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia.

-

ECHA Releases updated recommendations focussing on "Read Across". (2023, April 11). Blue Frog Scientific.

-

What Are GHS Requirements for Safety Data Sheets (SDS)? TotalSDS.

-

Grouping of substances and read-across. ECHA - European Union.

-

Mechanistic read-across comes of age: a comparative appraisal of EFSA 2025 guidance, ECHA's RAAF, and good read-across practice. (2024). Frontiers in Toxicology, 6, 1380811.

-

Grouping of substances and read-across approach. ECHA.

-

Hazard Communication Standard for Chemical Labels and Safety Data Sheets in GHS Format. EPA.

-

Read-Across Assessment Framework (RAAF). ECHA.

-

(PDF) Pharmacological evaluation of acute and subacute toxicity and antidepressant effect after acute administration of novel N-substituted benzamides. ResearchGate.

-

ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS). UNECE.

-

Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2022). Molecules, 27(12), 3931.

-

Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds: N-(heptan-4-yl)benzo[d][15][20]dioxole-5-carboxamide and (R)-N-(1-methoxy-4-methylpentan-2-yl). (2016). Food and Chemical Toxicology, 97, 226-234.

-

Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018). Chemical Research in Toxicology, 31(9), 930-941.

-

Safety Data Sheet. Sigma-Aldrich.

-

The following information was generated from the Hazardous Substances Data Bank (HSDB), a database of the National Library of Me. Regulations.gov.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

SAFETY DATA SHEET. Thermo Fisher Scientific.

-

SAFETY DATA SHEET.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide. Benchchem.

-

Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction SUPPLEMENTARY INFORMATION. Figshare.

-

4-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-Benzamide. PubChem.

-

What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? Quora.

-

CN101585781A - Preparing method of N, N-dimethylbenzamide. Google Patents.

-

4-Amino-N,N-dimethylbutanamide hydrochloride. Sigma-Aldrich.

-

SAFETY DATA SHEET. Fisher Scientific.

-

3-Amino-N,N-dimethylbenzamide - Hazard. Computational Toxicology and Exposure Online Resources.

Sources

- 1. ECHA Releases updated recommendations focussing on "Read Across" | Blue Frog Scientific [bluefrogscientific.com]

- 2. Grouping of substances and read-across - ECHA [echa.europa.eu]

- 3. pozescaf.com [pozescaf.com]

- 4. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. toxometris.ai [toxometris.ai]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Mechanistic read-across comes of age: a comparative appraisal of EFSA 2025 guidance, ECHA’s RAAF, and good read-across practice [frontiersin.org]

- 8. echa.europa.eu [echa.europa.eu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds: N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide and (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. archive.epa.gov [archive.epa.gov]

- 19. ijrap.net [ijrap.net]

- 20. researchgate.net [researchgate.net]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method [academia.edu]

- 23. creativesafetysupply.com [creativesafetysupply.com]

- 24. totalsds.com [totalsds.com]

- 25. epa.gov [epa.gov]

- 26. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 27. thechemicalsafetyassociation.org [thechemicalsafetyassociation.org]

Metabolic stability prediction for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide

An In-Depth Technical Guide to the Metabolic Stability Prediction for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the landscape of modern drug development, the axiom 'fail early, fail cheap' has never been more pertinent. A significant proportion of drug candidate attrition can be attributed to suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit.[1][2] Metabolic stability, the inherent resistance of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's oral bioavailability, half-life, and overall in vivo exposure.[2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. Therefore, a thorough and predictive understanding of a candidate's metabolic fate is essential for guiding medicinal chemistry efforts and selecting compounds with the highest probability of clinical success.

This guide provides a comprehensive framework for predicting and evaluating the metabolic stability of a specific molecule: 4-Amino-3-isobutoxy-N,N-dimethylbenzamide . By dissecting its structural features, we will outline a multi-pronged approach, integrating in silico prediction with industry-standard in vitro experimental protocols. This document is designed for drug development professionals, offering not just methodologies, but the scientific rationale underpinning each step, ensuring a robust and self-validating system for metabolic assessment.

The structure of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide presents several key motifs that are known to be susceptible to metabolism:

-

An Aromatic Amine: A primary amino group attached to the benzene ring.

-

An Ether Linkage: An isobutoxy group connected to the ring.

-

An N,N-dimethyl Amide: A tertiary amide functional group.

Each of these "structural alerts" provides a clue to the molecule's potential metabolic liabilities, which we will explore in detail.

Part 1: In Silico Prediction of Metabolic Fate

Before committing to resource-intensive wet lab experiments, in silico (computational) models offer a powerful first pass to flag potential metabolic liabilities.[4][5] These methods leverage vast databases of experimental data to build predictive algorithms based on a compound's structure.

Ligand-Based Approaches

Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) models, predict a molecule's properties based on the collective knowledge from structurally similar compounds.[5] Modern iterations employ machine learning algorithms like Random Forest or Support Vector Machines to classify compounds as stable or unstable.[6][7]

For 4-Amino-3-isobutoxy-N,N-dimethylbenzamide, a tool like PredMS , which is a random forest model trained on a large in-house database, could be used.[6][8] The model would analyze the molecule's physicochemical properties and structural fingerprints to predict its stability in human liver microsomes, typically classifying it as 'stable' (≥50% remaining after 30 minutes) or 'unstable' (<50% remaining).[6]

Structure-Based Approaches

These methods utilize the 3D structures of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), to model how a drug candidate might bind.[5] By docking the molecule into the enzyme's active site, these models can predict the most likely sites of metabolism (SoM) on the compound—the specific atoms most susceptible to enzymatic attack.

Given the known role of CYP1A2 in the metabolism of aromatic amines[9][10], docking simulations of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide into the active site of CYP1A2 would be a logical starting point. This could reveal whether the primary amino group or the adjacent aromatic carbons are favorably positioned for oxidation.

Part 2: Predicted Metabolic Pathways and "Soft Spots"

Based on its chemical structure and established biotransformation reactions, we can hypothesize the primary metabolic pathways for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide. These potential points of enzymatic attack are often referred to as metabolic "soft spots."

-

N-Hydroxylation & Acetylation (Aromatic Amine): The primary aromatic amine is a classic substrate for CYP1A2-mediated N-hydroxylation.[9][11] This is often a critical activation step for arylamines. The resulting N-hydroxy metabolite can be further conjugated by N-acetyltransferase (NAT) enzymes.[11][12]

-

O-Dealkylation (Isobutoxy Ether): The isobutoxy group is susceptible to oxidative O-dealkylation by CYP enzymes, which would cleave the ether bond to yield a phenol and isobutyraldehyde.

-

N-Demethylation (Tertiary Amide): The N,N-dimethyl moiety is a common site for CYP-mediated oxidative N-demethylation, proceeding sequentially to remove one and then both methyl groups, forming N-(hydroxymethyl)-N-methylbenzamide and N-formylbenzamide intermediates.[13]

-

Aromatic Hydroxylation (Benzene Ring): CYP enzymes can also directly oxidize the benzene ring, typically at positions ortho or para to activating groups, though this is often a slower process compared to the metabolism of the more labile functional groups.

-

Amide Hydrolysis: While amides are generally more stable than esters, hydrolysis to form 4-amino-3-isobutoxybenzoic acid and dimethylamine is a possible, albeit likely minor, pathway.

The following diagram illustrates these potential metabolic transformations.

Caption: Predicted metabolic pathways for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide.

Part 3: In Vitro Experimental Verification

In silico predictions must be validated by robust experimental data. In vitro assays using liver-derived subcellular fractions or cells are the cornerstone of modern ADME (Absorption, Distribution, Metabolism, and Excretion) science.[14][15]

Liver Microsomal Stability Assay

This is the workhorse assay for assessing Phase I metabolic stability.[16] Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that are rich in CYP enzymes. The assay measures the rate of disappearance of the parent compound over time.

-

Preparation:

-

Thaw pooled human liver microsomes (e.g., from 20 mg/mL stock) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[17][18] Keep on ice.

-

Prepare a 1 µM working solution of the test compound (4-Amino-3-isobutoxy-N,N-dimethylbenzamide) in the same buffer. The final organic solvent (e.g., DMSO) concentration should be ≤ 0.5%.[18]

-

Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's protocol. This provides a sustained source of the necessary cofactor for CYP activity.[19]

-

-

Incubation:

-

Pre-warm the microsomal solution and test compound solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture.[16][18]

-

A parallel "minus-cofactor" incubation (substituting buffer for the NADPH system) should be run as a negative control to assess non-enzymatic degradation.[16]

-

-

Sampling & Reaction Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[16]

-

Immediately quench the reaction by adding the aliquot to a 2-4 fold volume of ice-cold acetonitrile containing an internal standard (a structurally unrelated compound used for normalization during analysis).

-

-

Sample Processing & Analysis:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) to precipitate proteins.[19]

-

Transfer the supernatant to a new plate or vial for analysis.

-

Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[20][21]

-

The following diagram outlines this experimental workflow.

Caption: Standard workflow for an in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

For a more physiologically relevant assessment, suspension assays with cryopreserved primary hepatocytes are used.[22][23] Hepatocytes are intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and cofactors, and they also account for compound uptake into the cell.[23][24]

The protocol is similar to the microsomal assay but uses a suspension of hepatocytes (e.g., 0.5 million viable cells/mL) in a specialized incubation medium.[22][25] The reaction is initiated by adding the test compound to the cell suspension, and samples are taken and quenched over a longer time course (e.g., up to 120 or 240 minutes) to capture slower metabolic processes.[22][25]

Data Analysis and Interpretation

The primary data from these assays is the concentration of the parent drug remaining at each time point. From this, key pharmacokinetic parameters are derived.

-

Half-Life (t½): The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line (k) is used to calculate the in vitro half-life.

-

Equation: t½ = 0.693 / k

-

-

Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug, independent of blood flow.[26] It is a crucial value for predicting in vivo hepatic clearance.

-

Equation (Microsomes): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

Equation (Hepatocytes): CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells)

-

Given the structural alerts, 4-Amino-3-isobutoxy-N,N-dimethylbenzamide is predicted to have low to moderate metabolic stability . The primary aromatic amine and N,N-dimethyl groups are particularly vulnerable. The following table presents a hypothetical but plausible dataset from a human liver microsomal assay.

| Parameter | Predicted Value | Interpretation |

| In Vitro t½ (min) | 25 | Relatively rapid turnover |

| In Vitro CLint (µL/min/mg) | 55.4 | High intrinsic clearance |

| Classification | Unstable | Likely to be rapidly cleared in vivo |

Table 1: Predicted metabolic stability parameters for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide in a human liver microsomal assay.

Part 4: Metabolite Identification

Beyond determining the rate of disappearance, identifying the metabolites formed is critical for understanding potential safety issues (e.g., reactive metabolites) and for guiding strategies to improve stability. The quenched samples from the in vitro incubations can be analyzed by high-resolution LC-MS/MS.[27][28] By comparing the mass spectra of samples from later time points to the time-zero sample, new peaks corresponding to metabolites can be identified. The mass shift from the parent compound (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation) provides strong evidence for the specific biotransformation that occurred.[27]

Conclusion and Strategic Outlook

The comprehensive analysis of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide, based on its constituent functional groups, strongly suggests that it is a metabolically labile compound. The primary aromatic amine and the N,N-dimethyl amide moiety are predicted to be the principal "soft spots," susceptible to rapid Phase I metabolism by CYP enzymes.

This prediction, derived from established principles and in silico modeling, would be definitively tested using in vitro liver microsomal and hepatocyte stability assays. The expected outcome is a short in vitro half-life and high intrinsic clearance, classifying the compound as unstable. Such a profile would likely translate to poor bioavailability and a short duration of action in vivo, potentially hindering its development as a therapeutic agent.

For drug development professionals, this predictive assessment is not an endpoint but a critical decision point. Medicinal chemistry efforts could be strategically directed toward improving metabolic stability by:

-

Blocking Sites of Metabolism: Introducing a metabolically robust group, such as fluorine, on the aromatic ring adjacent to the amine to sterically hinder CYP access.

-

Bioisosteric Replacement: Replacing a labile group with a more stable isostere that preserves biological activity. For example, the N,N-dimethyl group could be replaced with a cyclopropylamine or incorporated into a small heterocyclic ring to prevent N-demethylation.[29]

By integrating predictive analysis with confirmatory experimental work, research teams can efficiently triage compounds, prioritize resources, and rationally design drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of success in bringing new medicines to patients.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]

-

Kim, S., et al. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics, 38(5), 1454-1456. Retrieved from [Link]

-

ResearchGate. (n.d.). PredMS: a random Forest model for predicting metabolic stability of drug candidates in human liver microsomes | Request PDF. Retrieved from [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

Turesky, R. J., et al. (1998). Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes. Carcinogenesis, 19(10), 1839-1845. Retrieved from [Link]

-

McManus, M. E., et al. (1990). The role of cytochromes P-450 and N-acetyl transferase in the carcinogenicity of aromatic amines and amides. Clin Exp Pharmacol Physiol, 17(12), 873-7. Retrieved from [Link]

-

Obach, R. S. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. Curr Drug Metab, 8(1), 59-67. Retrieved from [Link]

-

Varma, M. V., et al. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Current Computer-Aided Drug Design, 2(2), 159-172. Retrieved from [Link]

-

Lee, J., & Lee, S. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. J Anal Bioanal Tech, 5(4), 195. Retrieved from [Link]

-

Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 101(1), 1-11. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

-

Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

Du, B., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics, 39(8), btad508. Retrieved from [Link]

-

Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

Fukami, T., et al. (2008). Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6. Chemical Research in Toxicology, 21(9), 1770-1778. Retrieved from [Link]

-

Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules, 23(4), 793. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

-

Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annu Rev Pharmacol Toxicol, 45, 27-49. Retrieved from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from [Link]

-

BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

-

ResearchGate. (n.d.). Available software packages for the prediction of metabolic stability. Retrieved from [Link]

-

Shah, P., et al. (2024). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. Briefings in Bioinformatics, 25(2), bbae114. Retrieved from [Link]

-

ACS Publications. (2024, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Wainhaus, S. B., et al. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review, 13(1). Retrieved from [Link]

-

ResearchGate. (n.d.). Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. Retrieved from [Link]

-

MDPI. (2018, March 30). MetStabOn—Online Platform for Metabolic Stability Predictions. Retrieved from [Link]

-

Josephy, P. D., et al. (1999). Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli. Chemical Research in Toxicology, 12(1), 70-74. Retrieved from [Link]

-

ResearchGate. (n.d.). General mechanistic pathways for the formation of benzamide derivatives. Retrieved from [Link]

-

Threadgill, M. D., et al. (1987). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. J Pharmacol Exp Ther, 242(1), 312-9. Retrieved from [Link]

-

Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Comput Biol Med, 141, 105157. Retrieved from [Link]

-

Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmacokinetics and Drug Metabolism, 15(3). Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

ChemRxiv. (2023). General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. Retrieved from [Link]

-

CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

-

DergiPark. (n.d.). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

-

MDPI. (2018, October 8). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-3-(3-iodophenoxy)-N,N-dimethylbenzamide. Retrieved from [Link]

-

MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

-

Ninja Nerd. (2017, May 29). Amino Acid Metabolism [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. academic.oup.com [academic.oup.com]

- 7. MetStabOn—Online Platform for Metabolic Stability Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. annualreviews.org [annualreviews.org]

- 11. The role of cytochromes P-450 and N-acetyl transferase in the carcinogenicity of aromatic amines and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. researchgate.net [researchgate.net]

- 18. mercell.com [mercell.com]

- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 20. technologynetworks.com [technologynetworks.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - DE [thermofisher.com]

- 26. nuvisan.com [nuvisan.com]

- 27. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

Technical Synthesis Guide: 4-Amino-3-isobutoxy-N,N-dimethylbenzamide Precursors

Executive Summary

Target Molecule: 4-Amino-3-isobutoxy-N,N-dimethylbenzamide Primary Application: Pharmaceutical intermediate (e.g., for benzamide-based monoamine reuptake inhibitors) and agrochemical scaffold (e.g., uracil herbicides). Synthesis Strategy: The synthesis hinges on the orthogonal functionalization of the benzene ring, specifically the introduction of the 3-isobutoxy ether linkage and the 1-dimethylamide moiety while managing the oxidation state of the nitrogen at position 4.

This guide details the "Nitro-Retention" Pathway , identified as the most robust industrial route. It prioritizes the stability of the nitro group through the alkylation and amidation steps, reserving the sensitive reduction to the final stage to prevent oxidation of the aniline and minimize genotoxic impurity formation.

Retrosynthetic Analysis

To design a scalable pathway, we disconnect the target molecule at its most labile points: the amide bond and the ether linkage.

Logical Disconnection

-

FGI (Functional Group Interconversion): The 4-amino group is best derived from a 4-nitro precursor to avoid side reactions during acylation/alkylation.

-

C-N Disconnection: The amide bond is cleaved to reveal the carboxylic acid and dimethylamine.

-

C-O Disconnection: The isobutoxy ether is cleaved to reveal the phenol (3-hydroxy) and an isobutyl electrophile.

Figure 1: Retrosynthetic tree illustrating the "Nitro-Retention" strategy.

Detailed Synthesis Pathways

Phase 1: Preparation of the Core Scaffold

Starting Material: 3-Hydroxy-4-nitrobenzoic acid (CAS: 619-14-7).

Note: If not commercially available, this is synthesized via the nitration of 3-hydroxybenzoic acid using

Step 1: O-Alkylation (Etherification)

This step introduces the isobutoxy tail. The steric bulk of the isobutyl group requires optimized conditions to prevent elimination side reactions.

-

Reagents: Isobutyl bromide (1-Bromo-2-methylpropane), Potassium Carbonate (

), Potassium Iodide (KI). -

Solvent: DMF (N,N-Dimethylformamide) or NMP.

-

Reaction:

Protocol 1.1: Synthesis of 4-Nitro-3-isobutoxybenzoic acid

-

Charge a reactor with 3-Hydroxy-4-nitrobenzoic acid (1.0 eq) and DMF (5 vol).

-

Add

(2.5 eq) followed by catalytic KI (0.1 eq). -

Heat the suspension to 60°C.

-

Dose Isobutyl bromide (1.2 eq) dropwise over 1 hour.

-

Maintain at 80°C for 6–8 hours. Monitor by HPLC for phenol consumption.

-

Workup: Cool to 20°C. Pour into ice water (10 vol). Acidify to pH 3 with HCl.

-

Isolation: Filter the precipitated solid. Recrystallize from Ethanol/Water.

-

Yield Target: 85–90%.

Phase 2: Amidation

Conversion of the carboxylic acid to the

Step 2: Acid Chloride Activation & Amidation

-

Reagents: Thionyl Chloride (

), Dimethylamine (aqueous or THF solution). -

Solvent: Toluene or DCM.

Protocol 1.2: Synthesis of 4-Nitro-3-isobutoxy-N,N-dimethylbenzamide

-

Suspend 4-Nitro-3-isobutoxybenzoic acid (1.0 eq) in Toluene (8 vol).

-

Add

(1.5 eq) and a drop of DMF (catalyst). -

Reflux for 3 hours until gas evolution ceases (formation of acid chloride).

-

Concentrate to remove excess

(azeotrope with toluene). -

Dissolve residue in DCM (5 vol) and cool to 0°C.

-

Add Dimethylamine (2.0 M in THF, 2.5 eq) slowly, maintaining temp < 10°C.

-

Quench with water after 2 hours. Wash organic layer with Sat.[1][2]

. -

Evaporate solvent to yield a yellow solid.[2]

Phase 3: Nitro Reduction (Final Step)

Reducing the nitro group to the aniline. Catalytic hydrogenation is the "cleanest" method, avoiding heavy metal waste (Fe/Sn).

Protocol 1.3: Synthesis of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide

-

Dissolve the nitro-amide precursor (1.0 eq) in Methanol (10 vol).

-

Add 10% Pd/C catalyst (5 wt% loading).

-

Pressurize hydrogenation vessel to 3 bar (45 psi)

. -

Stir at RT for 4–6 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate filtrate.

-

Purification: Recrystallize from Isopropyl Acetate/Heptane to remove potential des-isobutyl impurities.

Critical Process Parameters (CPPs) & Data

Key Reaction Parameters

| Step | Parameter | Range | Rationale |

| Alkylation | Temperature | 75–85°C | Below 75°C, reaction is sluggish; above 90°C, isobutyl bromide eliminates to isobutylene. |

| Alkylation | Stoichiometry | 1.2–1.5 eq Alkyl halide | Excess required due to volatility and minor hydrolysis of the halide. |

| Amidation | pH Control | Basic (Excess Amine) | Acid scavengers are critical to prevent HCl salt formation of the amine, stalling the reaction. |

| Reduction | 1–5 bar | High pressure is unnecessary and increases safety risk; the nitro group reduces easily. |

Impurity Profile

-

Genotoxic Impurity (GTI): Unreacted Isobutyl bromide (alkylating agent). Must be controlled to < ppm levels in the final step.

-

Regioisomer: 2-Nitro-3-isobutoxy isomers (if starting material is impure).

-

Over-reduction: Reduction of the benzene ring (rare with Pd/C under mild conditions).

Process Flow Diagram

Figure 2: Process flow for the synthesis of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide.

References

-

Vertex AI Search . (2025). Process for producing 3-nitro-4-alkoxybenzoic acid. EP1621528A1. 3

-

Organic Syntheses . (2025). Preparation of p-Nitrobenzoic Acid via Oxidation. Org. Syn. Coll. Vol. 1, 394. 4

-

PubChem . (2025).[5] 3-Butoxy-4-nitrobenzoic acid (CID 253531).[5] National Library of Medicine. 5[6][3]

-

ChemicalBook . (2023).[7] Synthesis of 3-Hydroxy-4-nitrobenzoic acid. 7

-

ResearchGate . (2025). Synthesis of amino acid derivatives of p-aminobenzoic acid. 8[6][3]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Butoxy-4-nitrobenzoic acid | C11H13NO5 | CID 253531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Structural Elucidation and Purity Profiling of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide via High-Field NMR

Application Note: AN-NMR-2026-04

Executive Summary

This application note details the structural characterization of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide , a pharmacophore sharing structural homology with prokinetic agents (e.g., Mosapride, Itopride intermediates). The simultaneous presence of an electron-donating amine/alkoxy system and a sterically hindered N,N-dimethylamide moiety presents unique spectral challenges—specifically, rotameric broadening and non-equivalence at ambient temperatures.

This guide provides a validated protocol for 1H and 13C NMR acquisition, emphasizing solvent selection to mitigate exchange broadening and variable-temperature (VT) strategies to confirm amide bond rotation.

Chemical Context & Structural Logic[1][2]

The Molecule[3]

-

Core Scaffold: 1,3,4-trisubstituted benzene ring.

-

Electronic Environment: Push-pull system. The electron-donating 4-amino and 3-isobutoxy groups significantly shield the aromatic ring, while the 1-carboxamide group exerts a deshielding anisotropic effect.

-

Key Analytical Challenge (Rotamerism): The C(O)-N bond possesses partial double-bond character (

hybridization), creating a high rotational energy barrier (approx. 15–18 kcal/mol). At 298 K, the two N-methyl groups are magnetically non-equivalent, appearing as distinct signals rather than a single singlet.

Diagram: Structural Assignment Logic

The following decision tree illustrates the logic flow for assigning the aromatic regiochemistry and confirming the amide rotamers.

Figure 1: Logic flow for structural assignment. Note the temperature dependence of the N-Me signals.

Experimental Protocol

Materials & Preparation

-

Solvent: DMSO-d6 (99.9% D) is mandatory .

-

Reasoning: CDCl3 often leads to broadening of the amide/amine protons due to exchange and poor solubility of the polar benzamide. DMSO stabilizes the NH2 protons via hydrogen bonding, yielding sharp, integrable singlets.

-

-

Concentration: 10–15 mg in 0.6 mL solvent (for 1H); 30–50 mg (for 13C).

-

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters (400 MHz+)

| Parameter | 1H NMR (Standard) | 1H NMR (VT - Optional) | 13C NMR |

| Pulse Angle | 30° | 30° | 45° |

| Relaxation Delay (D1) | 1.0 s | 2.0 s | 2.0 s |

| Scans (NS) | 16 | 16 | 1024+ |

| Temperature | 298 K (25°C) | 353 K (80°C) | 298 K |

| Spectral Width | -2 to 14 ppm | -2 to 14 ppm | -10 to 220 ppm |

Critical QC Step: If the N-methyl region shows a "lump" or broad hump at 298 K, the sample may contain trace acid or be at an intermediate exchange rate. Heat to 353 K to coalesce into a sharp singlet for quantitation.

Spectral Analysis & Assignments

1H NMR Interpretation (DMSO-d6, 400 MHz)

The spectrum is divided into three distinct zones.

Zone A: Aromatic Region (Regiochemistry)

The 1,3,4-substitution pattern creates an ABX (or more accurately, an AMX) spin system.

-

H-5 (Ortho to NH2): Appears as a doublet at ~6.65 ppm (

Hz).-

Mechanistic Insight: The strong +M (mesomeric) effect of the amino group increases electron density at the ortho position, causing significant upfield shielding [1].

-

-

H-6 (Ortho to Carbonyl): Appears as a doublet of doublets (dd) at ~7.55 ppm (

Hz).-

Mechanistic Insight: Deshielded by the anisotropic cone of the carbonyl group. It couples to H-5 (ortho) and H-2 (meta).

-

-

H-2 (Isolated): Appears as a doublet at ~7.45 ppm (

Hz).-

Mechanistic Insight: Located between the alkoxy and amide groups.[1] It shows only meta-coupling to H-6.

-

Zone B: The Amide Rotamers (N-Me2)

At 25°C, the N,N-dimethyl group is non-equivalent due to the partial

-

Signal 1 (cis to O): Singlet, ~2.90 ppm (3H).

-

Signal 2 (trans to O): Singlet, ~3.00 ppm (3H).

-

Validation: Integration must sum to 6H.

Zone C: Isobutoxy & Amine[2]

-

NH2: Broad singlet at ~5.20 ppm (2H). Exchangeable with D2O.

-

Isobutoxy -OCH2-: Doublet at ~3.75 ppm (2H,

Hz). -

Isobutoxy -CH-: Multiplet (septet-like) at ~2.05 ppm (1H).

-

Isobutoxy -CH3: Doublet at ~1.00 ppm (6H).

13C NMR Interpretation (DMSO-d6, 100 MHz)

| Carbon Type | Approx.[3][4][1][5][6] Shift (ppm) | Assignment Notes |

| Carbonyl (C=O) | 170.5 | Most deshielded signal. |

| C-4 (C-NH2) | 142.0 | Ipso carbon attached to amine. |

| C-3 (C-OR) | 146.5 | Ipso carbon attached to oxygen. |

| C-1 (C-C=O) | 125.0 | Quaternary carbon attached to carbonyl. |

| Ar-CH (C-6) | 121.0 | |

| Ar-CH (C-2) | 111.0 | |

| Ar-CH (C-5) | 114.0 | Shielded by ortho-NH2. |

| O-CH2 | 74.5 | Deshielded by oxygen. |

| N-CH3 (Rotamer A) | 35.0 | Distinct signal 1. |

| N-CH3 (Rotamer B) | 39.5 | Distinct signal 2 (often broader). |

| CH (Isobutyl) | 27.5 | |

| CH3 (Isobutyl) | 19.0 |

Advanced Validation: Variable Temperature (VT) NMR

To conclusively distinguish between impurities and rotamers, perform a VT experiment.

-

Acquire at 25°C: Observe two N-Me singlets.

-

Heat to 80°C: The thermal energy overcomes the rotational barrier (

). -

Result: The two singlets will broaden and coalesce into a single sharp singlet at the weighted average chemical shift.

-

If peaks remain distinct at 80°C: They are likely impurities, not rotamers.

-

If peaks coalesce: Confirms the N,N-dimethylamide structure.

-

Diagram: Experimental Workflow

Figure 2: Step-by-step experimental workflow ensuring rotamer validation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[7] (Standard text for substituent additivity rules).

-

Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for 13C chemical shift tables). Link

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Protocol for VT-NMR and solvent selection).

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. journals.co.za [journals.co.za]

- 7. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming solubility issues of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide in aqueous media

Document ID: TSG-A43IDB-SOL-001

Last Updated: February 23, 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide. This document is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility challenges encountered with this compound in aqueous media.

4-Amino-3-isobutoxy-N,N-dimethylbenzamide is a substituted benzamide derivative with a unique structural composition that presents a significant formulation challenge. Its molecular architecture includes:

-

A hydrophilic primary amine (-NH2) at the 4-position, which can act as a hydrogen bond donor and a weak base.

-

A hydrophobic isobutoxy group (-OCH2CH(CH3)2) at the 3-position, which adds significant lipophilicity and steric bulk.

-

A polar tertiary amide (-CON(CH3)2) group.

-

An aromatic benzene ring , which is inherently hydrophobic.

The interplay between the hydrophilic amine and the bulky, hydrophobic isobutoxy group is the primary reason for its poor aqueous solubility. While a similar compound lacking the isobutoxy group, 4-Amino-N,N-dimethylbenzamide, is reported to be very soluble in water, the addition of the isobutoxy side chain drastically increases the molecule's lipophilicity, leading to unfavorable interactions with water.[1] This guide provides a foundational understanding and practical, step-by-step protocols to systematically overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Amino-3-isobutoxy-N,N-dimethylbenzamide not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

The molecular structure of the compound is the root cause. The large, non-polar isobutoxy group and the benzene ring create a significant hydrophobic character that dominates the solubilizing effects of the polar amino and amide groups at neutral pH. Water molecules are highly ordered and form strong hydrogen bonds with each other; disrupting this network to accommodate a large hydrophobic molecule is energetically unfavorable, leading to low solubility.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

There are three primary, well-established strategies for enhancing the solubility of poorly water-soluble compounds like this one[2][3]:

-

pH Adjustment: Leveraging the basic nature of the 4-amino group. By lowering the pH of the aqueous medium, this group becomes protonated, forming a positively charged ammonium salt which is significantly more water-soluble.[4][5]

-

Co-solvency: Using a water-miscible organic solvent in which the compound is highly soluble to create a solvent mixture with increased solubilizing power.[6][7] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).

-

Complexation with Cyclodextrins: Employing cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of your compound can become encapsulated within this cavity, forming an "inclusion complex" that has a much higher apparent solubility in water.[8][][10]

Q3: Can I just dissolve it in 100% DMSO for my cell-based assay?

While the compound is likely highly soluble in DMSO, using high concentrations of DMSO in cell-based assays is strongly discouraged. DMSO can induce cellular differentiation, exhibit cytotoxicity, and interfere with assay signaling pathways, often at concentrations as low as 0.5-1.0%. The best practice is to prepare a highly concentrated stock solution in 100% DMSO and then dilute it serially into your aqueous assay buffer, ensuring the final DMSO concentration remains at a non-interfering level (typically ≤0.1%).

Q4: How does the isobutoxy group specifically impact solubility compared to a smaller methoxy or ethoxy group?

The isobutoxy group is significantly larger and more hydrophobic than smaller alkoxy groups. The increased number of carbon atoms and the branched structure contribute to a larger non-polar surface area. This enhances the lipophilic nature of the molecule more substantially, leading to a greater decrease in aqueous solubility compared to analogues with methoxy or ethoxy groups at the same position.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct, issue-resolution format.

Issue 1: My compound precipitates immediately upon dilution from an organic stock solution into my aqueous buffer.

-

Possible Cause: The final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit, even with a small amount of co-solvent present. This is a very common issue for highly hydrophobic compounds.

-

Troubleshooting Steps:

-

Decrease Final Concentration: The simplest solution is to lower the target final concentration of the compound in your assay.

-

Increase Co-solvent Percentage: Cautiously increase the final percentage of the organic co-solvent (e.g., from 0.1% DMSO to 0.5% DMSO), but always validate that this new concentration does not affect your experimental model.

-

Switch to pH Adjustment: If your experimental system can tolerate a lower pH, this is a powerful alternative. Prepare your aqueous buffer at an acidic pH (e.g., pH 4-5) before adding the compound. See Protocol 2.

-

Utilize Cyclodextrins: Pre-formulate the compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a highly soluble inclusion complex before dilution.[11] This is often the most effective and biologically benign solution. See Protocol 4.

-

Issue 2: The pH of my buffer changes after I add the acidic solution of my compound.

-

Possible Cause: The buffer capacity of your final solution is insufficient to handle the addition of the acidified compound stock.

-

Troubleshooting Steps:

-

Increase Buffer Strength: Increase the molarity of your buffering agent (e.g., from 10 mM phosphate to 50 mM phosphate) to enhance its buffering capacity.

-

Perform a Final pH Adjustment: After diluting your compound into the final buffer, check the pH and carefully adjust it back to the desired value using dilute NaOH or HCl.

-

Use a More Robust Buffer: Consider using a buffer with a pKa closer to your target final pH for maximum buffering capacity in that range.

-

Issue 3: I observe cell toxicity or assay interference that I suspect is from my solubilization method.

-

Possible Cause: The co-solvent (e.g., DMSO, ethanol) or the extreme pH is affecting the biological system.

-

Troubleshooting Steps:

-

Run Vehicle Controls: Always run parallel experiments with the vehicle (the solubilizing agent without the compound) at the exact same final concentration to isolate the effect of the vehicle from the effect of the compound.

-

Reduce Co-solvent Concentration: This is the most critical step. Optimize your dilution scheme to use the absolute minimum final concentration of the organic solvent.

-

Switch to Cyclodextrins: Cyclodextrin derivatives like HP-β-CD are generally considered safe and are often used in parenteral formulations due to their low toxicity.[11] They are an excellent alternative to organic co-solvents.

-

Data Summary & Predictive Solubility Profile

The following table provides an estimated solubility profile for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide based on its chemical structure. Note: These are predictive values; it is imperative to experimentally determine the solubility in your specific solvent systems.

| Solvent/System | Predicted Solubility | Rationale & Scientist's Notes |

| Water (pH 7.0) | Very Poor (<0.1 mg/mL) | The large hydrophobic isobutoxy group dominates at neutral pH, leading to minimal aqueous solubility. |

| PBS (pH 7.4) | Very Poor (<0.1 mg/mL) | Similar to pure water. The presence of salts will not significantly improve solubility. |

| Aqueous HCl (pH 2.0) | Good to High | At this low pH, the 4-amino group will be fully protonated (-NH3+), forming a salt that is significantly more soluble in water.[12] |

| DMSO | High (>50 mg/mL) | Excellent solvent for preparing high-concentration stock solutions.[13] |

| Ethanol | Moderate to Good | A good polar organic solvent that can be used as a co-solvent. |

| Methanol | Moderate to Good | Similar to ethanol, effective for solubilization.[14] |